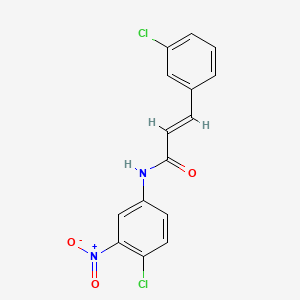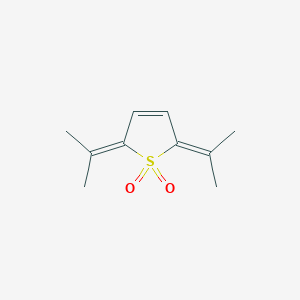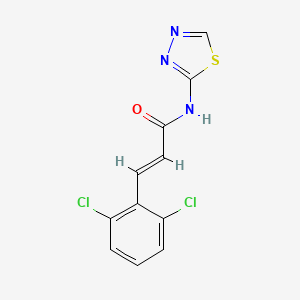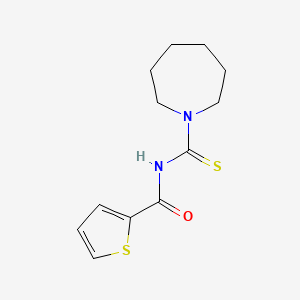![molecular formula C25H32N4O B5701215 (1E)-1-[(2E)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-OL](/img/structure/B5701215.png)
(1E)-1-[(2E)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1E)-1-[(2E)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-OL” is a complex organic molecule that features multiple functional groups, including a pyrazole ring, a hydrazone linkage, and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole ring and the cyclopenta[a]phenanthrene core. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Synthesis of the Cyclopenta[a]phenanthrene Core: This involves the cyclization of a suitable precursor, often through Friedel-Crafts alkylation or acylation reactions.
Formation of the Hydrazone Linkage: The pyrazole derivative is then reacted with a hydrazine compound to form the hydrazone linkage.
Final Coupling: The hydrazone intermediate is coupled with the cyclopenta[a]phenanthrene core under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopenta[a]phenanthrene core can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the hydrazone linkage may produce a hydrazine derivative.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine
Drug Development: The compound’s unique structure may exhibit biological activity, making it a potential candidate for drug discovery.
Biological Probes: It can be used as a probe to study various biological processes.
Industry
Materials Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage and the pyrazole ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-[(2E)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-OL
- This compound
Uniqueness
The compound’s uniqueness lies in its combination of a pyrazole ring, a hydrazone linkage, and a cyclopenta[a]phenanthrene core. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
(17E)-17-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylidenehydrazinylidene]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O/c1-4-29-16(2)18(15-27-29)14-26-28-24-10-9-23-22-7-5-17-13-19(30)6-8-20(17)21(22)11-12-25(23,24)3/h6,8,13-15,21-23,30H,4-5,7,9-12H2,1-3H3/b26-14+,28-24+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWJWQQIDDGRNG-WACPCVHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=NN=C2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/N=C/2\CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)

![N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5701143.png)
![5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)


![2-chloro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)



![2-Hydroxy-1,1,3,3-tetramethyl-8-nitro-6-phenyl-5,7-dihydroimidazo[1,5-c]pyrimidine](/img/structure/B5701188.png)

![1-(4-methylphenyl)-5-[(E)-piperidin-1-ylmethylideneamino]pyrazole-4-carbonitrile](/img/structure/B5701213.png)
![methyl 2-[2-hydroxy-3-[(5-methyl-1H-pyrazole-3-carbonyl)diazenyl]indol-1-yl]acetate](/img/structure/B5701227.png)
